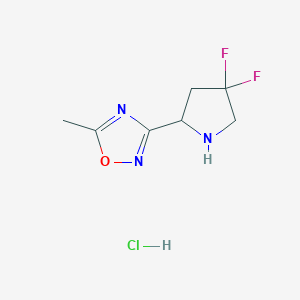
5-(difluoromethyl)-1-(pyridin-4-yl)-1H-pyrazol-4-amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(difluoromethyl)-1-(pyridin-4-yl)-1H-pyrazol-4-amine dihydrochloride is a compound of significant interest in the fields of medicinal and agricultural chemistry. The presence of the difluoromethyl group enhances the compound’s biological activity, metabolic stability, and lipophilicity, making it a valuable candidate for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Difluoromethyl)-1-pyridin-4-ylpyrazol-4-amine typically involves the difluoromethylation of pyridine derivatives. One common method is the radical process using oxazino pyridine intermediates, which can be transformed into pyridinium salts upon acid treatment . Another approach involves the cyclocondensation of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group in acetic acid .
Industrial Production Methods
Industrial production methods for this compound often utilize metal-based methods to transfer CF2H to C(sp2) sites both in stoichiometric and catalytic modes . The formation of X–CF2H bonds where X is oxygen, nitrogen, or sulfur is conventionally achieved upon reaction with ClCF2H .
Chemical Reactions Analysis
Types of Reactions
5-(Difluoromethyl)-1-pyridin-4-ylpyrazol-4-amine undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form difluoromethylated products.
Reduction: Reduction reactions can lead to the formation of difluoromethylated amines.
Substitution: The compound can undergo nucleophilic, electrophilic, and radical substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include ClCF2H for the formation of X–CF2H bonds and various metal catalysts for difluoromethylation . Reaction conditions often involve the use of acetic acid or trifluoroacetic acid as solvents .
Major Products
The major products formed from these reactions are difluoromethylated derivatives, which exhibit enhanced biological activity and metabolic stability .
Scientific Research Applications
5-(Difluoromethyl)-1-pyridin-4-ylpyrazol-4-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-(Difluoromethyl)-1-pyridin-4-ylpyrazol-4-amine involves the interaction of the difluoromethyl group with biological targets. The acidic proton of the CF2H group can interact with targeting enzymes through hydrogen bonding, serving as a bioisostere of alcohol, thiol, and amine moieties . This interaction modulates the biological and physiological activity of the compound.
Comparison with Similar Compounds
Similar Compounds
5-Difluoromethylpyrazolo[1,5-a]pyrimidine: Synthesized through the condensation of 5-aminopyrazoles with 1,3-dicarbonyl compounds.
7-Difluoromethylpyrazolo[1,5-a]pyrimidine: Formed under similar conditions as the 5-difluoromethyl derivative.
Uniqueness
5-(Difluoromethyl)-1-pyridin-4-ylpyrazol-4-amine is unique due to its specific difluoromethylation at the pyridine ring, which enhances its biological activity and stability compared to other similar compounds .
Properties
IUPAC Name |
5-(difluoromethyl)-1-pyridin-4-ylpyrazol-4-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2N4.2ClH/c10-9(11)8-7(12)5-14-15(8)6-1-3-13-4-2-6;;/h1-5,9H,12H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKLBXSQCTDLJRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1N2C(=C(C=N2)N)C(F)F.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2F2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2241128-05-0 |
Source


|
| Record name | 5-(difluoromethyl)-1-(pyridin-4-yl)-1H-pyrazol-4-amine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Methoxyspiro[3.3]heptan-1-one](/img/structure/B2430900.png)

![7-[(4-Fluorophenyl)methyl]-3-methyl-8-[4-(2-methylpropyl)piperazin-1-yl]purine-2,6-dione](/img/structure/B2430906.png)
![N-(2-(6-((2-(azepan-1-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2430907.png)
![4-[(2-Methylpropan-2-yl)oxycarbonylamino]pyrimidine-5-carboxylic acid](/img/structure/B2430910.png)


![Ethyl 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2430914.png)
![Ethyl 1-(2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)acetyl)piperidine-4-carboxylate](/img/structure/B2430918.png)
![(4-Chloro-2-methoxyphenyl)-[2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]methanone](/img/structure/B2430919.png)


